N-(2,4-Dichlorobenzoyl)-N'-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
N-(2,4-Dichlorobenzoyl)-N’-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorobenzoyl)-N’-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions. The resulting intermediate is then treated with a urea derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorobenzoyl)-N’-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorobenzoyl)-N’-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorobenzoyl)-N’-(4-(trifluoromethyl)phenyl)urea
- N-(2,4-Dichlorobenzoyl)-N’-(3-(difluoromethyl)phenyl)urea
- N-(2,4-Dichlorobenzoyl)-N’-(3-(trifluoromethyl)phenyl)thiourea
Uniqueness
N-(2,4-Dichlorobenzoyl)-N’-(3-(trifluoromethyl)phenyl)urea is unique due to its specific combination of dichlorobenzoyl and trifluoromethylphenyl groups. This structural arrangement imparts distinctive chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications.
Properties
CAS No. |
853317-48-3 |
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Molecular Formula |
C15H9Cl2F3N2O2 |
Molecular Weight |
377.1 g/mol |
IUPAC Name |
2,4-dichloro-N-[[3-(trifluoromethyl)phenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C15H9Cl2F3N2O2/c16-9-4-5-11(12(17)7-9)13(23)22-14(24)21-10-3-1-2-8(6-10)15(18,19)20/h1-7H,(H2,21,22,23,24) |
InChI Key |
KMCWJYQWEAEWLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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